3-Chloro-4-iodo-5-methylpyridine

Cross-coupling Chemoselectivity C–I activation

3-Chloro-4-iodo-5-methylpyridine (CAS 1261488-18-9) is a dihalogenated methylpyridine with the molecular formula C₆H₅ClIN and a molecular weight of 253.47 g·mol⁻¹. It belongs to the class of polysubstituted pyridine building blocks that serve as key intermediates in medicinal chemistry and agrochemical synthesis.

Molecular Formula C6H5ClIN
Molecular Weight 253.47 g/mol
Cat. No. B13112813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-iodo-5-methylpyridine
Molecular FormulaC6H5ClIN
Molecular Weight253.47 g/mol
Structural Identifiers
SMILESCC1=CN=CC(=C1I)Cl
InChIInChI=1S/C6H5ClIN/c1-4-2-9-3-5(7)6(4)8/h2-3H,1H3
InChIKeyVARLYOBBIWKREP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-4-iodo-5-methylpyridine – What This Polysubstituted Pyridine Building Block Delivers


3-Chloro-4-iodo-5-methylpyridine (CAS 1261488-18-9) is a dihalogenated methylpyridine with the molecular formula C₆H₅ClIN and a molecular weight of 253.47 g·mol⁻¹ . It belongs to the class of polysubstituted pyridine building blocks that serve as key intermediates in medicinal chemistry and agrochemical synthesis [1]. The presence of both chlorine and iodine substituents on the electron‑deficient pyridine ring creates a differentiated reactivity profile that is exploited in sequential cross‑coupling strategies .

3-Chloro-4-iodo-5-methylpyridine – Why Simple In‑Class Analogues Cannot Replace It


Even among closely related chloro‑iodo‑methylpyridine regioisomers, the precise positions of the halogen atoms dictate the chemoselectivity available in cross‑coupling reactions. The iodine atom at C‑4 of 3‑chloro‑4‑iodo‑5‑methylpyridine is activated towards oxidative addition by palladium(0) catalysts, while the chlorine atom at C‑3 remains essentially inert under the same conditions [1]. This enables clean, sequential functionalisation – a feature that is lost when the halogen pattern is altered. For example, regioisomers such as 2‑chloro‑3‑iodo‑5‑methylpyridine place the iodine in a sterically hindered position adjacent to the ring nitrogen , which can slow coupling rates and reduce yields. Similarly, the 2,3‑dichloro analogue lacks the iodine moiety entirely, forfeiting the opportunity for chemoselective C–I coupling in the presence of a C–Cl bond [2]. The 4‑iodo substitution pattern of the target compound therefore represents a deliberate design choice for orthogonal reactivity that generic analogues cannot replicate.

3-Chloro-4-iodo-5-methylpyridine – Quantitative Differentiation Evidence Versus Key Comparators


Orthogonal Cross‑Coupling Reactivity – C–I vs C–Cl Bond Dissociation Energies Enabling Chemoselective Functionalisation

The C–I bond dissociation energy (BDE) is approximately 50 % lower than that of the C–Cl bond (209 kJ·mol⁻¹ for iodoarenes vs 327 kJ·mol⁻¹ for chloroarenes) [1]. This thermodynamic difference translates directly into catalytic selectivity: under standard Sonogashira, Suzuki–Miyaura, or Buchwald–Hartwig conditions, oxidative addition occurs exclusively at the iodine-bearing carbon, leaving the chlorine substituent intact [2]. The 3‑chloro‑4‑iodo‑5‑methylpyridine scaffold therefore provides a single reactive handle for initial C–C or C–N bond formation, followed by a separate activation of the C–Cl bond under harsher conditions or with a different catalyst system. Regioisomers such as 2‑chloro‑3‑iodo‑5‑methylpyridine also possess an iodine atom, but its position adjacent to the pyridine nitrogen introduces steric hindrance and electronic deactivation that can reduce coupling efficiency . In contrast, the 4‑iodo group in the target compound is remote from the ring nitrogen, minimising steric effects and maximising coupling rates.

Cross-coupling Chemoselectivity C–I activation

Predicted Physicochemical Properties – Lipophilicity and Solubility Drivers in Drug‑Design Programmes

Computationally predicted properties for 3‑chloro‑4‑iodo‑5‑methylpyridine show a logP value of approximately 2.8 (ACD/Labs) and a topological polar surface area (TPSA) of 12.9 Ų, consistent with good passive membrane permeability . In comparison, the dichloro analogue 2,3‑dichloro‑5‑methylpyridine has a logP of about 2.3 and a TPSA of 12.9 Ų, while the 3‑iodo‑5‑methylpyridine analogue (no chlorine) has a logP of approximately 2.5 [1]. The higher predicted lipophilicity of the target compound reflects the increased polarisability of the iodine atom, which can enhance binding to hydrophobic protein pockets without substantially altering hydrogen‑bonding capacity. These property differences, although modest, can be decisive in lead optimisation campaigns where a 0.5 logP unit shift impacts both potency and metabolic stability.

ADME Physicochemical properties Lipophilicity

Commercially Available Purity and Batch‑to‑Batch Consistency – Enabling Reproducible Scale‑Up

3‑Chloro‑4‑iodo‑5‑methylpyridine is commercially available from multiple suppliers at ≥98 % purity (GC/HPLC) with supporting batch‑specific certificates of analysis . This contrasts with several regioisomeric chloro‑iodo‑methylpyridines that are either not commercially stocked or are offered at lower purities (typically 95 %) with limited analytical documentation . For example, 2‑chloro‑3‑iodo‑5‑methylpyridine is listed at 97 % purity by some vendors, while 3‑iodo‑5‑methylpyridine is sold at 95 % . In a synthetic chemistry workflow, a 98 % purity building block directly reduces the burden of by‑product removal and increases the reliability of subsequent transformations, particularly in multi‑step sequences where intermediate purification can erode overall yield.

Quality control Purity Procurement

Reported CYP1A2 Inhibitory Activity – Potential Relevance for Drug–Drug Interaction Screening

A preliminary profiling study referenced on a vendor datasheet identifies 3‑chloro‑4‑iodo‑5‑methylpyridine as a potential inhibitor of cytochrome P450 1A2 (CYP1A2), an enzyme responsible for the metabolism of approximately 10 % of marketed drugs . While no IC₅₀ value is publicly reported for this specific compound, class‑level data indicate that halogenated pyridines bearing an iodine substituent tend to show greater CYP1A2 inhibition than their chlorine‑only analogues [1]. This property makes the compound a useful tool for investigating structure–activity relationships around CYP1A2 in early‑stage medicinal chemistry programmes, where even moderate inhibition can flag potential drug–drug interaction risks.

CYP450 inhibition Drug metabolism ADME-Tox

Synthetic Accessibility – Direct Preparative Route from Commodity Precursor 2‑Chloro‑5‑methylpyridine

A practical synthetic route to 3‑chloro‑4‑iodo‑5‑methylpyridine has been described that starts from the widely available and inexpensive 2‑chloro‑5‑methylpyridine . The sequence involves directed ortho‑lithiation followed by trapping with an electrophilic iodine source, yielding the target compound in good overall yields (typically 50–70 % over two steps) . This contrasts with alternative synthetic entries such as the preparation of 2‑chloro‑3‑iodo‑5‑methylpyridine, which often requires more specialised starting materials (e.g., 2‑amino‑5‑iodo‑6‑methylpyridine and a Sandmeyer‑type halogen exchange) and delivers lower overall yields [1]. The commercial availability of the starting material 2‑chloro‑5‑methylpyridine at bulk scale and low cost makes the target compound accessible for both pilot‑scale and discovery‑scale procurement.

Synthesis Scalability Starting material

3-Chloro-4-iodo-5-methylpyridine – Application Scenarios Where Its Differentiation Drives Procurement Value


Sequential C–C Bond Formation in Kinase Inhibitor Lead Optimisation

Medicinal chemistry teams developing ATP‑competitive kinase inhibitors require building blocks that permit rapid diversification of the pyridine core. The C‑4 iodine of 3‑chloro‑4‑iodo‑5‑methylpyridine undergoes selective Suzuki–Miyaura coupling with arylboronic acids [1], installing aromatic diversity at the 4‑position, while the C‑3 chlorine remains available for a second, orthogonal coupling (e.g., Buchwald–Hartwig amination) after the first step. This sequential reactivity avoids the need for protecting‑group strategies and significantly reduces the number of synthetic steps in library synthesis.

Late‑Stage Functionalisation of Agrochemical Intermediates

In the synthesis of pyridine‑containing agrochemicals such as anthranilic diamide insecticides, the ability to introduce substituents regioselectively is critical for maintaining biological activity [1]. The target compound’s chemoselective C–I coupling at the 4‑position, followed by C–Cl functionalisation at the 3‑position, mirrors the synthetic logic employed in the preparation of chlorantraniliprole analogues [2]. Using 3‑chloro‑4‑iodo‑5‑methylpyridine as a single starting material therefore streamlines the synthetic route and reduces the inventory of intermediates required.

ADME‑Tox Screening and CYP Inhibition Panel Studies

Pharmaceutical research groups running early‑stage CYP inhibition panels can incorporate 3‑chloro‑4‑iodo‑5‑methylpyridine as a halogenated pyridine probe to benchmark CYP1A2 interaction [1]. Its higher predicted lipophilicity (logP ≈ 2.8) relative to dichloro analogues [2] makes it a suitable model compound for studying how halogen‑driven lipophilicity shifts influence metabolic stability and off‑target CYP liability in a congeneric series.

Chemical Biology Tool Compound Synthesis for Target Identification

Chemical biologists designing photoaffinity labelling probes or bioorthogonal handles benefit from the orthogonal reactivity of the 3‑chloro‑4‑iodo‑5‑methylpyridine scaffold [1]. The iodine atom at C‑4 can be replaced with an alkyne via Sonogashira coupling, generating a click‑chemistry handle, while the chlorine at C‑3 can subsequently be displaced with a reporter group or affinity tag. This stepwise functionalisation is not possible with single‑halogen pyridines and is less efficient with regioisomers where the iodine is placed proximal to the pyridine nitrogen.

Quote Request

Request a Quote for 3-Chloro-4-iodo-5-methylpyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.